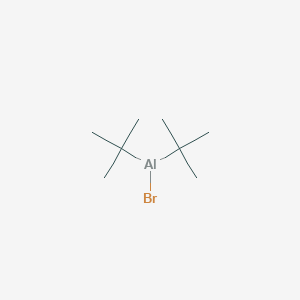

Bromo(di-tert-butyl)alumane

Description

Historical Context and Development of Organoaluminum Reagents

The journey of organoaluminum compounds began in 1859 with the synthesis of the first such compound, ethylaluminium sesquiiodide. wikipedia.orglibretexts.org However, it wasn't until the mid-20th century that their importance was fully recognized, largely due to the pioneering work of Karl Ziegler. wikipedia.orgchemeurope.com Ziegler's discovery of the direct synthesis of trialkylaluminum compounds and their application in catalytic olefin polymerization revolutionized the field and earned him a Nobel Prize. wikipedia.orgchemeurope.com This breakthrough paved the way for the development of a vast array of organoaluminum reagents with diverse applications.

Significance of Organoaluminum Compounds in Contemporary Chemical Research

Organoaluminum compounds are a cornerstone of modern chemical research, primarily due to their role as catalysts and co-catalysts in various organic reactions, most notably in the production of polyolefins. wikipedia.orgnumberanalytics.comchemscene.com Their high reactivity and Lewis acidity make them valuable reagents in organic synthesis, facilitating reactions such as carboalumination, where they add across alkenes and alkynes. wikipedia.orgresearchgate.net This reactivity also extends to their use in the synthesis of other organic compounds, including alcohols and ketones. wikipedia.org The versatility of these compounds has led to their widespread use in both academic and industrial research settings for producing polymers, nanomaterials, and pharmaceuticals. numberanalytics.comchemscene.com

Unique Characteristics of Bulky Alkyl Aluminum Halides

The introduction of bulky alkyl groups and halide atoms onto the aluminum center significantly influences the compound's structure and reactivity. Generally, organoaluminum compounds with less bulky alkyl groups tend to form dimers with bridging alkyl groups. libretexts.org However, the presence of sterically demanding groups, such as the tert-butyl group in bromo(di-tert-butyl)alumane, can prevent this dimerization, leading to monomeric species. libretexts.orgchemeurope.com This steric hindrance also enhances the stability of the compound. ontosight.ai The halide ligand, in this case, bromide, also plays a crucial role, often occupying bridging positions in dimeric structures when the alkyl groups are smaller. farabi.university The combination of bulky alkyl groups and a halide imparts a unique reactivity profile, making these compounds distinct from simpler trialkylaluminums.

Overview of Research Trajectories for this compound

While specific research on this compound is not extensively detailed in the provided results, the broader context of bulky alkyl aluminum halides suggests several potential research avenues. These include its application as a selective catalyst or reagent in organic synthesis, where the bulky tert-butyl groups can influence stereoselectivity. Investigations into its Lewis acidic properties and its potential to form unique adducts with various donor molecules are also likely areas of interest. Furthermore, its role as a precursor for the synthesis of other novel organoaluminum compounds and materials remains a plausible direction for future research.

Properties

CAS No. |

143800-36-6 |

|---|---|

Molecular Formula |

C8H18AlBr |

Molecular Weight |

221.11 g/mol |

IUPAC Name |

bromo(ditert-butyl)alumane |

InChI |

InChI=1S/2C4H9.Al.BrH/c2*1-4(2)3;;/h2*1-3H3;;1H/q;;+1;/p-1 |

InChI Key |

MHKSDMIKCWJXKG-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)[Al](C(C)(C)C)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Bromo Di Tert Butyl Alumane

Fundamental Reaction Pathways

The fundamental reactivity of bromo(di-tert-butyl)alumane is centered around the electrophilic aluminum atom, which readily seeks to complete its electron octet. This inherent Lewis acidity governs its interaction with Lewis bases and its role in facilitating various organic transformations.

Organoaluminum compounds are recognized as hard Lewis acids, a characteristic that is central to their reactivity. researchgate.net The aluminum center in this compound, being bonded to two alkyl groups and a halogen, is highly electrophilic and readily accepts electron pairs from donor molecules. This Lewis acidity is a consequence of the aluminum atom's tendency to achieve a stable eight-electron configuration. researchgate.netresearchgate.net While specific quantitative studies on the Lewis acidity of this compound are not extensively documented, it is known to form stable adducts with Lewis bases such as ethers, amines, and phosphines. The general trend for the Lewis acidity of aluminum halides is AlF₃ < AlCl₃ < AlBr₃ ≈ AlI₃ in the gaseous phase, suggesting that the bromo derivative is a strong Lewis acid. wikipedia.org

The electrophilic aluminum center in this compound is susceptible to attack by nucleophiles, leading to either addition or substitution reactions. In the context of organoaluminum halides, nucleophilic substitution at the aluminum center is a common reaction pathway. These reactions typically proceed via a mechanism where the incoming nucleophile coordinates to the aluminum atom, forming a transient four-coordinate intermediate, which then expels the bromide leaving group.

Due to the steric hindrance imposed by the two tert-butyl groups, the accessibility of the aluminum center to incoming nucleophiles is somewhat restricted compared to less bulky dialkylaluminum halides. This steric factor can influence the rate and feasibility of substitution reactions. Common nucleophiles that can participate in these reactions include alkoxides, amides, and thiolates, leading to the formation of new aluminum-heteroatom bonds.

Reactions with Pseudohalides

The reaction of organoaluminum halides with pseudohalide sources, such as silylated pseudohalides, provides a convenient route to organoaluminum pseudohalides. These reactions are driven by the formation of a stable silyl halide byproduct and the strong Al-N or Al-C bond.

Research has shown that di(tert-butyl)aluminum bromide serves as a precursor for the synthesis of various di(tert-butyl)aluminum pseudohalides. The reaction of di(tert-butyl)aluminum bromide with trimethylsilyl cyanide (Me₃SiCN) yields the corresponding di(tert-butyl)aluminum cyanide. researchgate.net Similarly, reactions with other silylated pseudohalides can be employed to synthesize the azide and isocyanate derivatives. For instance, di(tert-butyl)aluminum azide and di(tert-butyl)aluminum isocyanate have been prepared as oily products, although their detailed characterization and the extent of oligomerization were not fully determined. researchgate.net

These synthesis reactions can be generalized as follows:

tBu₂AlBr + Me₃SiCN → (tBu₂AlCN)ₙ + Me₃SiBr

tBu₂AlBr + Me₃SiN₃ → (tBu₂AlN₃)ₙ + Me₃SiBr

tBu₂AlBr + Me₃SiNCO → (tBu₂AlNCO)ₙ + Me₃SiBr

The following table summarizes the formation of these organoaluminum pseudohalides.

| Reactant 1 | Reactant 2 | Product |

| This compound | Trimethylsilyl cyanide | Di(tert-butyl)aluminum cyanide |

| This compound | Trimethylsilyl azide | Di(tert-butyl)aluminum azide |

| This compound | Trimethylsilyl isocyanate | Di(tert-butyl)aluminum isocyanate |

Organoaluminum compounds, particularly those with bridging ligands like halides and pseudohalides, have a strong tendency to form dimeric or higher oligomeric structures. This is driven by the desire of the aluminum center to expand its coordination sphere and achieve a more stable electronic configuration.

In the case of the pseudohalide derivatives of di(tert-butyl)aluminum, the degree of oligomerization is influenced by the nature of the pseudohalide and the steric bulk of the tert-butyl groups. For example, di(tert-butyl)aluminum cyanide, formed from the reaction of di(tert-butyl)aluminum bromide with trimethylsilyl cyanide, has been found to exist as a tetramer, [(Me₃C)₂AlCN]₄. researchgate.net In contrast, the azide and isocyanate derivatives were obtained as oily products, and while they are expected to be oligomeric, the precise degree of association was not definitively established. researchgate.net The bridging of the pseudohalide ligands between multiple aluminum centers is a key structural feature of these compounds.

The following table presents data on the oligomerization of di(tert-butyl)aluminum pseudohalides.

| Compound | Oligomerization State |

| Di(tert-butyl)aluminum cyanide | Tetrameric |

| Di(tert-butyl)aluminum azide | Oligomeric (degree not determined) |

| Di(tert-butyl)aluminum isocyanate | Oligomeric (degree not determined) |

Hydroalumination Reactions

Hydroalumination, the addition of an Al-H bond across a multiple bond, is a powerful and widely utilized reaction in organic synthesis for the preparation of organoaluminum compounds. While dialkylaluminum hydrides are the most common reagents for this transformation, the potential for this compound to participate in or be converted into a hydroaluminating agent is an area of interest.

Direct hydroalumination with this compound is not a typical reaction pathway as it lacks an Al-H bond. However, in the presence of a suitable hydride source, in-situ formation of a di(tert-butyl)aluminum hydride species could potentially occur, which would then act as the hydroaluminating agent. The steric bulk of the di-tert-butyl groups would be expected to influence the regioselectivity of the hydroalumination, generally favoring the addition of the aluminum to the less sterically hindered position of the multiple bond. The mechanism of hydroalumination is generally believed to proceed through a concerted, four-centered transition state involving the alkene or alkyne and the Al-H bond.

Carboalumination Reactions

There is no available data in the searched scientific literature concerning the participation of this compound in carboalumination reactions.

Detailed Mechanistic Elucidation (e.g., DFT Studies, Radical Pathways)

No mechanistic studies, including Density Functional Theory (DFT) calculations or investigations into radical pathways, have been published specifically for this compound.

Activation Barriers and Transition State Analysis

Information regarding the activation barriers or transition state analyses for reactions involving this compound is not present in the available literature.

Influence of Steric Hindrance from tert-Butyl Groups on Reaction Selectivity and Rate

While the steric hindrance of tert-butyl groups is a well-established concept in chemistry that generally impacts reaction rates and selectivity, there are no specific studies that quantify or analyze this effect in the context of this compound's reactivity.

Coordination Chemistry and Ligand Properties of Bromo Di Tert Butyl Alumane Adducts

Formation of Lewis Acid-Base Adducts

As a trivalent aluminum compound, the aluminum center in bromo(di-tert-butyl)alumane is electron-deficient, making it a potent Lewis acid. It readily reacts with Lewis bases—compounds with available lone pairs of electrons—to form stable acid-base adducts. This fundamental reactivity is a cornerstone of its coordination chemistry. The formation of these adducts involves the donation of an electron pair from the Lewis base to the empty p-orbital of the aluminum atom, resulting in the formation of a coordinate covalent bond.

The general reaction can be represented as:

(t-Bu)₂AlBr + L → (t-Bu)₂AlBr·L

where 'L' represents a Lewis base. The stability and structure of the resulting adduct are highly dependent on the nature of the Lewis base, including its steric bulk and the electronic properties of the donor atom.

Structural Characteristics of Coordination Complexes

The coordination complexes of this compound are significantly influenced by both electronic and steric factors. The interplay between the Lewis acidity of the aluminum center and the steric hindrance imposed by the tert-butyl groups leads to unique structural features.

Examination of Coordination Numbers for Aluminum Centers

In its unsolvated state, this compound exists as a dimer, [(t-Bu)₂AlBr]₂, where the aluminum centers achieve a coordination number of four through bromide bridging. Upon reaction with a Lewis base, this dimeric structure is typically cleaved to form monomeric adducts. In these monomeric complexes, the aluminum atom is coordinated to the two carbon atoms of the tert-butyl groups, the bromine atom, and the donor atom of the Lewis base, resulting in a tetrahedral geometry around the aluminum center. Thus, the coordination number of aluminum in these adducts is typically four.

However, the possibility of higher coordination numbers, although less common for organoaluminum halides with bulky substituents, cannot be entirely ruled out, especially with small, strongly donating ligands or in the presence of an excess of the ligand.

Role of Bulky tert-Butyl Ligands in Steric Control

The two tert-butyl groups attached to the aluminum atom are sterically demanding. This steric bulk plays a crucial role in controlling the coordination chemistry of this compound in several ways:

Limiting Coordination Number: The steric hindrance prevents the coordination of multiple large ligands to the aluminum center, favoring a coordination number of four in its adducts.

Influencing Adduct Stability: The formation of stable adducts is often a balance between the strength of the Lewis acid-base interaction and the steric repulsion between the tert-butyl groups and the incoming ligand. Very bulky Lewis bases may form weak or unstable adducts.

Interactions with Nitrogen-Donor Ligands

This compound forms stable adducts with a variety of nitrogen-containing Lewis bases, such as amines, pyridines, and nitriles. The lone pair of electrons on the nitrogen atom readily coordinates to the aluminum center.

For instance, the reaction with pyridine would yield the corresponding pyridinate adduct, (t-Bu)₂AlBr·NC₅H₅. The stability of these adducts is influenced by the basicity and steric profile of the nitrogen ligand. Primary amines, being less sterically hindered, are expected to form more stable adducts compared to bulky secondary or tertiary amines.

| Ligand Type | Example | Expected Adduct |

| Amine | Primary Amine (RNH₂) | (t-Bu)₂AlBr·NH₂R |

| Pyridine | Pyridine (C₅H₅N) | (t-Bu)₂AlBr·NC₅H₅ |

| Nitrile | Acetonitrile (CH₃CN) | (t-Bu)₂AlBr·NCCH₃ |

Complexation with Oxygen- and Sulfur-Donor Ligands

Oxygen- and sulfur-containing ligands also form coordination complexes with this compound. Ethers, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are common solvents and can act as Lewis bases, forming etherate adducts. The oxygen atom's lone pairs coordinate to the aluminum center.

Similarly, thioethers (R₂S) and other sulfur-donor ligands can form adducts. The interaction with sulfur donors is generally weaker than with corresponding oxygen donors due to the lower electronegativity and greater polarizability of sulfur.

| Donor Atom | Ligand Example | Expected Adduct |

| Oxygen | Diethyl ether (Et₂O) | (t-Bu)₂AlBr·OEt₂ |

| Oxygen | Tetrahydrofuran (THF) | (t-Bu)₂AlBr·OC₄H₈ |

| Sulfur | Diethyl sulfide (Et₂S) | (t-Bu)₂AlBr·SEt₂ |

Influence of Halide Bridges on Coordination

In the absence of a coordinating Lewis base, this compound exists as a dimer, [(t-Bu)₂AlBr]₂. In this structure, two (t-Bu)₂Al units are bridged by two bromine atoms. Each bromine atom uses one of its lone pairs to coordinate to the aluminum center of the other monomeric unit, forming a planar Al₂Br₂ core. This dimerization allows the aluminum atoms to satisfy their coordination number of four.

The formation of Lewis acid-base adducts typically proceeds via the cleavage of these halide bridges. The energy required to break these bridges is a factor in the thermodynamics of adduct formation. Stronger Lewis bases will more readily cleave the dimeric structure to form monomeric adducts. The general process is as follows:

[(t-Bu)₂AlBr]₂ + 2L ⇌ 2 (t-Bu)₂AlBr·L

This equilibrium is shifted to the right in the presence of a sufficiently strong and sterically accessible Lewis base.

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Methods for Molecular Structure Determination

Spectroscopic techniques are invaluable tools for probing the molecular environment of bromo(di-tert-butyl)alumane, offering insights into its coordination and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Coordination Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the connectivity and local electronic environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR studies have been particularly informative.

In deuterated benzene (B151609) (C₆D₆), the ¹H NMR spectrum of this compound exhibits a singlet at approximately δ = 1.10 ppm. This single resonance is indicative of the chemical equivalence of all the protons of the tert-butyl groups. Similarly, the ¹³C NMR spectrum in the same solvent shows two distinct signals at δ = 18.3 ppm and δ = 29.9 ppm, which are assigned to the quaternary carbon and the methyl carbons of the tert-butyl groups, respectively.

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment |

| ¹H | C₆D₆ | 1.10 (s) | -C(CH₃)₃ |

| ¹³C | C₆D₆ | 18.3 | -C (CH₃)₃ |

| ¹³C | C₆D₆ | 29.9 | -C(CH₃ )₃ |

Data sourced from a study by W. Uhl and F. Breher.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. Specific vibrational frequencies correspond to the stretching and bending of particular bonds, providing a molecular fingerprint.

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to this compound, revealing crucial details about its solid-state structure.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray crystallographic analysis of this compound has provided precise measurements of its bond lengths and angles. These parameters are essential for understanding the geometry and steric interactions within the molecule. The structure reveals a dimeric nature, with two this compound units connected through bridging bromine atoms.

| Parameter | Value |

| Bond Lengths (Å) | |

| Al-Br (bridging) | 2.463(3) - 2.466(3) |

| Al-C | 1.975(9) - 2.01(1) |

| Bond Angles (°) | |

| Al-Br-Al | 92.8(1) |

| Br-Al-Br | 87.2(1) |

| C-Al-C | 123.6(3) |

Data represents a selection of key parameters from the dimeric structure.

Determination of Oligomerization States (Monomeric, Dimeric, Tetrameric Structures)

A significant finding from the X-ray diffraction study is that this compound exists as a dimer in the solid state, with the formula [(tBu)₂AlBr]₂. The dimerization occurs through the formation of a planar Al₂Br₂ four-membered ring, where each bromine atom is bonded to two aluminum atoms. This dimeric structure is a common feature for many organoaluminum halides. The bulky di-tert-butyl groups are located in a trans orientation with respect to the central Al₂Br₂ ring.

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information.

As with vibrational spectroscopy, specific mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, are not extensively reported in the available scientific literature. The high reactivity and air sensitivity of organoaluminum compounds can present challenges for mass spectrometric analysis.

Advanced Analytical Methods for Purity and Identity Confirmation

The definitive identification and purity assessment of this compound, a pyrophoric and hydrolytically sensitive organoaluminum compound, necessitates the use of sophisticated analytical techniques capable of providing unambiguous structural and compositional data. Due to the compound's reactive nature, sample handling and preparation are critical to obtaining accurate and reproducible results. Advanced analytical methodologies, including multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, serve as the primary tools for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ²⁷Al NMR experiments provides comprehensive information about the compound's molecular framework and purity.

¹H and ¹³C NMR Spectroscopy: The proton and carbon-13 NMR spectra are fundamental for confirming the presence and connectivity of the di-tert-butylaluminum moiety. The tert-butyl groups are expected to exhibit characteristic resonances in the aliphatic region of the spectra. The chemical shifts and multiplicities of these signals are indicative of the electronic environment and symmetry of the molecule. In deuterated benzene (C₆D₆), the proton NMR spectrum of this compound shows a singlet at approximately 1.10 ppm, corresponding to the methyl protons of the tert-butyl groups. znaturforsch.com The ¹³C NMR spectrum displays two distinct resonances for the tert-butyl carbons: one for the quaternary carbon (CMe₃) and another for the methyl carbons (CMe₃). znaturforsch.com

²⁷Al NMR Spectroscopy: As a quadrupolar nucleus, the aluminum-27 (B1245508) isotope is a highly informative probe for studying the coordination environment of the aluminum center. The chemical shift and the line width of the ²⁷Al NMR signal can distinguish between different coordination numbers of the aluminum atom. For this compound, the ²⁷Al NMR spectrum in C₆D₆ reveals a signal at approximately 160 ppm. znaturforsch.com The significant line width of this signal (h₁/₂ = 8400 Hz) suggests a dynamic equilibrium or a specific solution-state structure, such as a dimeric form, which is common for organoaluminum halides. znaturforsch.com

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Signal Characteristics | Assignment |

| ¹H | C₆D₆ | 1.10 | Singlet | -C(CH₃)₃ |

| ¹³C | C₆D₆ | 18.3 | - | CMe₃ |

| ¹³C | C₆D₆ | 29.9 | - | CMe₃ |

| ²⁷Al | C₆D₆ | 160 | h₁/₂ = 8400 Hz | Al |

Elemental Analysis

Elemental analysis provides a fundamental confirmation of the empirical formula of this compound by quantifying the mass percentages of its constituent elements. This technique is crucial for verifying the purity of a synthesized batch of the compound. The experimentally determined values should closely match the theoretically calculated percentages for the molecular formula C₈H₁₈AlBr.

| Element | Calculated (%) | Found (%) |

| Aluminum (Al) | 13.3 | 13.0 |

| Bromine (Br) | 39.4 | 39.6 |

The close agreement between the calculated and found elemental percentages provides strong evidence for the compound's identity and high purity. znaturforsch.com

Theoretical and Computational Investigations of Bromo Di Tert Butyl Alumane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules from first principles. For a compound like Bromo(di-tert-butyl)alumane, these methods could provide deep insights into its electronic structure, stability, and the nature of its chemical bonds, particularly the aluminum-bromine bridge bonds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. For this compound, DFT calculations would be instrumental in determining its optimized geometry, bond lengths, and bond angles, which could then be compared with experimental crystallographic data to validate the computational model.

Such calculations would also yield crucial information about the molecule's frontier molecular orbitals (HOMO and LUMO), providing insights into its reactivity. The energy and distribution of these orbitals would indicate the most likely sites for nucleophilic or electrophilic attack. Furthermore, DFT can be used to calculate thermodynamic properties such as the enthalpy of formation and the Gibbs free energy, which are essential for understanding the stability of the dimeric structure relative to a hypothetical monomeric form.

A hypothetical data table generated from a DFT study on (tBu₂AlBr)₂ might look like this:

| Property | Calculated Value | Units |

| Al-Br (bridge) bond length | Value | Å |

| Al-C bond length | Value | Å |

| Al-Br-Al bond angle | Value | degrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| Dimerization Energy | Value | kcal/mol |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational cost. These methods would be particularly useful for obtaining highly accurate predictions of the dimerization energy of this compound and for studying weak interactions that might influence its solid-state structure. For a definitive understanding of the electronic structure, a comparison between DFT and ab initio results would be highly valuable.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound in different environments, such as in the gas phase or in various solvents. MD simulations would provide insights into the vibrational modes of the molecule, the flexibility of the di-tert-butyl groups, and the stability of the Al-Br-Al bridge over time and at different temperatures. Furthermore, simulations could explore the monomer-dimer equilibrium under different conditions, which is a common feature of organoaluminum compounds.

Prediction of Reactivity and Selectivity Profiles

Computational methods are invaluable for predicting the reactivity and selectivity of chemical compounds. For this compound, its role as a Lewis acid is of primary interest. DFT calculations could be used to determine its Lewis acidity by calculating the energy of adduct formation with various Lewis bases. The electrostatic potential surface could also be mapped to identify the most electrophilic sites on the molecule, which are expected to be the aluminum centers. This information would be critical in predicting how it might interact with different substrates in chemical reactions.

Elucidation of Reaction Mechanisms at the Molecular Level

Quantum chemical calculations are essential for elucidating reaction mechanisms at the molecular level. For reactions involving this compound, such as in catalysis or as a reagent, DFT could be used to map out the potential energy surface of the reaction. This would involve identifying transition states, intermediates, and the activation energies for each step of the reaction. Such studies would provide a detailed understanding of the reaction pathway and the factors that control its rate and selectivity. For instance, in a hypothetical reaction with an organic substrate, calculations could reveal whether the reaction proceeds through a concerted or a stepwise mechanism.

Design of Novel Organoaluminum Species with Targeted Properties

The insights gained from theoretical and computational studies of this compound could be leveraged to design novel organoaluminum species with tailored properties. By systematically modifying the substituents on the aluminum atom (e.g., replacing the tert-butyl groups with other alkyl or aryl groups) or the halogen, computational screening could be used to predict how these changes would affect the compound's Lewis acidity, steric hindrance, and reactivity. This in silico design approach can accelerate the discovery of new and more effective reagents and catalysts for a wide range of chemical transformations.

Based on a comprehensive review of available scientific literature, there is insufficient detailed research on the specific catalytic applications of This compound to generate a thorough and informative article that adheres to the requested outline.

While the existence of di(tert-butyl)aluminum halides is noted in chemical literature, their specific roles and efficacy in the catalytic processes outlined—such as Lewis acid catalysis for substrate activation, C-C bond formation, Friedel-Crafts type alkylation, and carbonylative coupling reactions—are not well-documented.

Research in the field of bulky organoaluminum catalysts often highlights related but structurally distinct compounds, such as methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), which has been studied for its Lewis acidic properties. However, directly extrapolating these findings to this compound would not be scientifically accurate without specific studies on the compound itself.

Therefore, we are unable to provide an article that meets the required standards of scientific accuracy and detail focused solely on this compound as per the provided structure.

Future Research Directions

Exploration of Novel Synthetic Pathways

The synthesis of di(tert-butyl)aluminum halides, such as the bromide and iodide analogues, has been achieved by reacting aluminum trihalides with tert-butyllithium (B1211817) in a 1:2 molar ratio. researchgate.net While effective, this method presents opportunities for future research to develop more efficient, economical, and sustainable synthetic routes.

Future investigations could focus on:

Direct Synthesis: Exploring methods for the direct reaction of aluminum metal with tert-butyl bromide. This would circumvent the need for pre-forming a highly reactive organolithium reagent, potentially lowering costs and improving safety.

Alternative Precursors: Investigating alternative, less pyrophoric alkylating agents or different aluminum sources. Research into the use of Grignard reagents like tert-butylmagnesium chloride with aluminum trichloride (B1173362) could offer a more moderate reaction profile. rice.edu

Mechanistic Studies: Detailed mechanistic studies of existing and novel synthetic routes would provide insights to optimize reaction conditions, minimize side products, and improve yields. Understanding the role of solvents and intermediates will be crucial for developing scalable and reproducible procedures.

Development of Advanced Catalytic Systems

The high Lewis acidity and steric bulk of compounds like Bromo(di-tert-butyl)alumane make them promising candidates for catalysts and co-catalysts. wikipedia.orgrsc.org Bulky aluminum reagents are known to act as "designer Lewis acids," enabling stereo-, regio-, and chemo-selective transformations. rsc.org Research in this area could unlock new catalytic activities.

Key future research areas include:

Lewis Acid Catalysis: Investigating its efficacy as a catalyst for a range of organic reactions, such as Friedel-Crafts alkylations, Diels-Alder reactions, and carbonyl allylations. uni-konstanz.deuni-konstanz.decerritos.edu The steric hindrance may offer unique selectivity compared to less bulky Lewis acids like aluminum trichloride.

Polymerization Catalysis: Organoaluminum compounds are fundamental co-catalysts in Ziegler-Natta polymerization. mdpi.comrsc.orgyoutube.com Future studies could explore the use of this compound as a co-catalyst with transition metal complexes for the polymerization of olefins, potentially influencing the polymer's stereochemistry and molecular weight distribution. mdpi.comrsc.org

Asymmetric Catalysis: Developing chiral variants by incorporating chiral ligands onto the aluminum center. These novel chiral aluminum complexes could be powerful catalysts for enantioselective synthesis, a critical area in pharmaceutical development.

Table 1: Potential Catalytic Applications for this compound-Based Systems

| Catalytic Application | Potential Reaction | Expected Advantage |

|---|---|---|

| Lewis Acid Catalysis | Carbonyl Allylation, Diels-Alder | High chemoselectivity and regioselectivity due to steric bulk. uni-konstanz.deuni-konstanz.de |

| Polymerization | Olefin Polymerization (e.g., Propylene) | Control over polymer tacticity and properties. rsc.org |

| Asymmetric Synthesis | Enantioselective Carbonyl Reduction | Generation of chiral alcohols with high enantiomeric excess. |

Integration with Flow Chemistry and Sustainable Methodologies

The reactivity of organoaluminum compounds often necessitates careful handling under inert conditions. sigmaaldrich.commt.com Flow chemistry, or continuous flow synthesis, offers significant advantages for managing such reactive species by providing superior control over reaction parameters, enhancing safety, and facilitating scalability. acs.orgtechniques-ingenieur.frresearchgate.netnih.gov

Future research should aim to:

Continuous Flow Synthesis: Develop a continuous flow process for the synthesis of this compound. This would allow for on-demand generation, avoiding the storage of large quantities of this reactive reagent. parisdescartes.fr

Green Chemistry Principles: Explore the use of more environmentally benign solvents and optimize energy efficiency within the flow system. The reduced reaction volumes and enhanced heat transfer in microreactors contribute to a more sustainable chemical process. researchgate.net

Computational Screening and Materials Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby accelerating the discovery and optimization of new catalysts and materials. rsc.orgacs.org

Future computational studies on this compound could involve:

DFT Calculations: Employing Density Functional Theory (DFT) to model the electronic structure and reactivity of the compound. These calculations can predict its Lewis acidity, stability, and interaction with various substrates, offering insights into potential catalytic cycles. researchgate.netacs.org

Catalyst Screening: Virtually screening libraries of ligands that could be coordinated to the aluminum center to design novel catalysts with enhanced activity and selectivity for specific transformations. nih.gov

Mechanism Elucidation: Simulating reaction pathways to understand the detailed mechanisms of reactions catalyzed by this compound. This knowledge is invaluable for optimizing reaction conditions and catalyst design.

Table 2: Computational Approaches for Investigating this compound

| Computational Method | Research Goal | Anticipated Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Prediction of Lewis acidity and reaction energetics. acs.org |

| Molecular Dynamics (MD) | Simulate behavior in solution and interaction with substrates. | Understanding of solvent effects and binding modes. |

| Virtual Ligand Screening | Design novel chiral catalysts. | Identification of promising ligand structures for asymmetric synthesis. |

Expanding Applications in Complex Chemical Synthesis

Organoaluminum reagents are versatile tools in organic synthesis, valued for their ability to act as Lewis acids, reducing agents, and alkylating agents. sigmaaldrich.comsigmaaldrich.com The unique properties of a bulky reagent like this compound could enable novel and highly selective transformations in the synthesis of complex molecules.

Future avenues for exploration include:

Selective Reductions: Investigating its utility as a sterically hindered reducing agent for the selective reduction of one functional group in the presence of others within a multifunctional molecule. For instance, related bulky aluminum reagents have shown excellent chemoselectivity in carbonyl reductions. acs.org

Carboalumination Reactions: Exploring its application in carboalumination, the addition of an aluminum-carbon bond across an alkyne or alkene. wikipedia.org This reaction is a powerful method for creating complex, stereodefined olefin structures, which are common motifs in natural products.

Natural Product Synthesis: Applying the unique reactivity of this compound to key steps in the total synthesis of complex natural products and pharmaceuticals, where high levels of chemo-, regio-, and stereoselectivity are paramount.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.